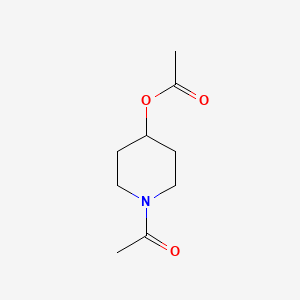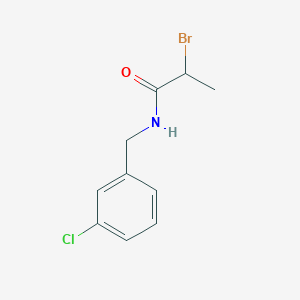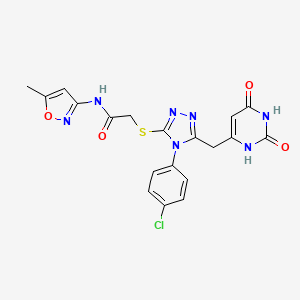
1-Acetylpiperidin-4-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylpiperidin-4-YL acetate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 . It is also known by its IUPAC name, 1-acetyl-4-piperidinyl acetate .
Molecular Structure Analysis
The InChI code for 1-Acetylpiperidin-4-YL acetate is 1S/C9H15NO3/c1-7(11)10-5-3-9(4-6-10)13-8(2)12/h9H,3-6H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.The storage temperature and physical form of the compound are not specified in the sources I found .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1-Acetylpiperidin-4-YL acetate derivatives have been investigated for their potential in treating neurological conditions and enhancing cognitive functions. For example, certain piperidine derivatives synthesized for anti-acetylcholinesterase activity indicate the importance of the nitrogen atom of piperidine in increasing activity, suggesting their potential in developing antidementia agents (Sugimoto et al., 1990). Moreover, N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) has been used for the quantitative measurement of acetylcholinesterase activity in the human brain, highlighting its application in diagnosing and monitoring neurological diseases (Nagatsuka et al., 2001).
Biochemical Research
In biochemical research, the role of 1-Acetylpiperidin-4-YL acetate derivatives in modulating enzyme activities has been a subject of interest. For instance, kinetic modeling of poly(beta-hydroxybutyrate) production and consumption by Paracoccus pantotrophus under dynamic substrate supply demonstrates the complex biochemical interactions involving similar compounds (van Aalst-van Leeuwen et al., 1997).
Agricultural Sciences
In the field of agricultural sciences, derivatives of 1-Acetylpiperidin-4-YL acetate have been explored for their fungicidal and insecticidal activities. A study on the synthesis and activity of beta-Methoxyacrylate-containing N-acetyl pyrazoline derivatives demonstrates the potential of these compounds in developing new pesticides (Zhao et al., 2008).
Environmental Fate and Degradation
Research on the degradation of neonicotinoid insecticides, such as acetamiprid via the N-carbamoylimine derivative, mediated by nitrile hydratase, sheds light on the environmental fate of these compounds and the enzymatic mechanisms involved in their degradation, indicating the broader implications of 1-Acetylpiperidin-4-YL acetate and its analogs in environmental science (Zhou et al., 2014).
Safety and Hazards
The safety information available indicates that 1-Acetylpiperidin-4-YL acetate may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/mist/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
This compound is a derivative of piperidine, which is known to interact with various targets in the body
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . The specific interactions between 1-Acetylpiperidin-4-YL acetate and its targets that lead to these effects are subjects of ongoing research.
Result of Action
As a piperidine derivative, it may share some of the known effects of these compounds, such as anti-inflammatory and analgesic effects . .
Propiedades
IUPAC Name |
(1-acetylpiperidin-4-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-5-3-9(4-6-10)13-8(2)12/h9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWUBPMRVABOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine](/img/structure/B2927476.png)
![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)


![3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B2927483.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2927485.png)
![(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2927486.png)
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2927487.png)

![N-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2927491.png)
![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927495.png)
![[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2927496.png)